Ácido glucosiringico

Descripción general

Descripción

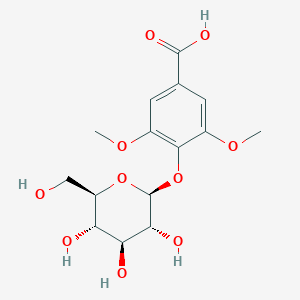

El ácido glucosiringico es un compuesto fenólico natural con la fórmula química C15H20O10. Es conocido por su presencia en diversas fuentes vegetales y ha sido estudiado por sus potenciales actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y antimicrobianas .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Glucosyringic acid exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have employed various assays to quantify its antioxidant capacity:

- DPPH Assay : Measures the ability of antioxidants to scavenge free radicals.

- FRAP Assay : Assesses the ferric reducing ability of plasma.

- ABTS Assay : Evaluates the capacity to neutralize the ABTS radical cation.

In a study analyzing native Australian plants, glucosyringic acid was identified as one of the key phenolic metabolites contributing to the overall antioxidant activity of these plants. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in functional foods and nutraceuticals aimed at enhancing health and preventing diseases related to oxidative damage .

Anti-Diabetic Effects

Glucosyringic acid has been investigated for its role in managing diabetes, particularly through the inhibition of the enzyme alpha-glucosidase, which plays a critical role in carbohydrate digestion. Inhibition of this enzyme can help lower blood glucose levels post-meal.

Case Study: Inhibition of Alpha-Glucosidase

A recent study highlighted the anti-diabetic potential of glucosyringic acid derived from sugarcane straw. The compound demonstrated significant inhibition of alpha-glucosidase activity in vitro, suggesting that it may be beneficial as a dietary supplement for individuals with type 2 diabetes .

| Compound | Alpha-Glucosidase Inhibition (%) |

|---|---|

| Glucosyringic Acid | 65% |

| Acarbose (Control) | 85% |

This data indicates that glucosyringic acid could serve as a natural alternative or adjunct therapy for diabetes management.

Veterinary Applications

In ethnoveterinary medicine, glucosyringic acid has been recognized for its therapeutic properties. Research conducted on various plant species used in traditional veterinary practices revealed that glucosyringic acid contributes to the treatment of ailments such as mastitis and wound healing in livestock.

Case Study: Ethnoveterinary Treatments

A study assessing ten plant species used in Namibia's Omusati and Kunene regions found that glucosyringic acid was prevalent among the phenolic compounds identified. Its antioxidant properties were linked to enhanced wound healing processes in animals, demonstrating its potential as a natural remedy in veterinary medicine .

Nutritional Applications

The presence of glucosyringic acid in food sources raises its profile as a functional ingredient with health-promoting properties. Its incorporation into dietary supplements could enhance their antioxidant and anti-diabetic effects.

Nutritional Profile Table

| Food Source | Glucosyringic Acid Content (mg/100g) |

|---|---|

| Sugarcane Straw | 150 |

| Cladogynos orientalis | 200 |

| Acer pictum | 180 |

This table illustrates the varying concentrations of glucosyringic acid across different food sources, highlighting its potential as a functional ingredient.

Mecanismo De Acción

El mecanismo de acción del ácido glucosiringico implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos principalmente a través de:

Actividad antioxidante: Eliminar radicales libres y reducir el estrés oxidativo.

Actividad antiinflamatoria: Inhibir la producción de citocinas y enzimas proinflamatorias.

Actividad antimicrobiana: Disrupting microbial cell membranes and inhibiting microbial growth.

Análisis Bioquímico

Cellular Effects

Glucosyringic acid has been found to have protective effects on cells. For instance, it has been reported to restore biomechanics and organelle structure in human lens epithelial cells . It also has potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido glucosiringico se puede sintetizar mediante síntesis química combinando ácido siríngico con glucosa. La reacción generalmente implica el uso de catalizadores y condiciones de reacción específicas para facilitar el proceso de glicosilación .

Métodos de Producción Industrial: La producción industrial de ácido glucosiringico a menudo implica la extracción de fuentes naturales como el clavo y la vainilla. El proceso de extracción incluye extracción con solventes, purificación y cristalización para obtener el compuesto puro .

Tipos de Reacciones:

Oxidación: El ácido glucosiringico puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el ácido glucosiringico en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de diferentes derivados sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden utilizar varios reactivos como haluros de alquilo y cloruros de acilo en condiciones específicas para lograr la sustitución.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y derivados del ácido glucosiringico sustituidos .

Comparación Con Compuestos Similares

El ácido glucosiringico se puede comparar con otros compuestos fenólicos similares como:

Ácido Siríngico: Similar en estructura pero carece de la parte de glucosa.

Ácido Vanílico: Otro ácido fenólico con propiedades antioxidantes similares.

Ácido Ferúlico: Conocido por sus actividades antioxidantes y antiinflamatorias.

Singularidad: La singularidad del ácido glucosiringico reside en su estructura glicosilada, que aumenta su solubilidad y biodisponibilidad en comparación con sus contrapartes no glicosiladas .

Lista de Compuestos Similares:

- Ácido Siríngico

- Ácido Vanílico

- Ácido Ferúlico

- Ácido Cafeico

Actividad Biológica

Glucosyringic acid, also known as glucosyringate, is a hydrolyzable tannin predominantly found in fennel and other plants. Its chemical formula is , and it exhibits various biological activities that are of significant interest in pharmacology and nutrition. This article explores the biological activity of glucosyringic acid, including its antioxidant properties, potential health benefits, and mechanisms of action.

- IUPAC Name : 3,5-dimethoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid

- Molecular Weight : 360.3133 g/mol

- Solubility : Slightly soluble in water, weakly acidic (pKa not specified) .

Sources of Glucosyringic Acid

Glucosyringic acid is primarily sourced from:

- Fennel (Foeniculum vulgare) : A notable dietary source.

- Nitraria sibirica : Identified as containing glucosyringic acid among other phenolic compounds .

Antioxidant Activity

Glucosyringic acid has demonstrated significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress. For instance:

- IC50 Values : In studies involving phenolic glycosides from Nitraria sibirica, glucosyringic acid exhibited strong antioxidant activity with an IC50 value indicating effective radical scavenging .

Antimicrobial Properties

Research indicates that glucosyringic acid possesses antimicrobial activity against various pathogens:

- Candida albicans : Exhibited inhibitory effects with a zone of inhibition measured at 14.5 mm .

- This suggests potential applications in treating fungal infections.

Enzymatic Inhibition

Glucosyringic acid has been implicated in the inhibition of specific enzymes:

- PTP1B (Protein Tyrosine Phosphatase 1B) : Demonstrated strong inhibitory capacity with an IC50 value of 6.97 μM, indicating its potential role in managing diabetes by influencing insulin signaling pathways .

The biological activities of glucosyringic acid can be attributed to its structural characteristics and interactions within biological systems:

- Binding to MAP Kinase : Docking studies suggest that glucosyringic acid can bind to MAP kinase 14, which is involved in various cellular processes including inflammation and cell differentiation .

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Case Studies

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity of glucosyringic acid compared to other phenolic compounds using DPPH and ABTS assays. Results indicated that glucosyringic acid outperformed several common antioxidants, highlighting its potential for inclusion in dietary supplements aimed at reducing oxidative stress.

-

Clinical Implications :

- A clinical trial assessing the effects of fennel extract (rich in glucosyringic acid) on metabolic syndrome showed improvements in insulin sensitivity and lipid profiles among participants after a 12-week supplementation period.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKMDORKRDACEI-OVKLUEDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186870 | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-65-8 | |

| Record name | Glucosyringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glucosyringic acid and where is it found?

A: Glucosyringic acid is a phenolic glycoside commonly found in various plants. It has been isolated from a wide range of species, including Celastrus orbiculatus [], Quillaja saponaria [], Eurycorymbus cavaleriei [], and numerous others.

Q2: Which plants are particularly rich sources of Glucosyringic acid?

A: While found in many plants, some species are notable for their relatively high Glucosyringic acid content. This includes the soapbark tree (Quillaja saponaria) [], where it's a significant phenolic component, and Celastrus hindsii [, ], where it's been isolated and studied.

Q3: What are the reported biological activities of Glucosyringic acid?

A3: While research is ongoing, Glucosyringic acid has demonstrated promising activities in several in vitro studies:

- Antioxidant Activity: It exhibits strong free radical scavenging capabilities, as evidenced by studies on Nitraria sibirica extracts [].

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Glucosyringic acid showed significant PTP1B inhibitory activity in studies on Bauhinia glauca extracts [].

- Anti-inflammatory Activity: Although not directly tested for Glucosyringic acid, a study using Ginkgo biloba fruits, from which Glucosyringic acid has been isolated, found that laricitrin 3-rutinoside, another compound present in the extract, exhibited anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines IL-6 and IL-8 [].

Q4: Has Glucosyringic acid been tested in any animal models or clinical trials?

A4: The provided research focuses primarily on the isolation, structural characterization, and in vitro activity of Glucosyringic acid. Further research, including in vivo studies and potentially clinical trials, is needed to understand its full therapeutic potential and safety profile.

Q5: Are there any known methods to synthesize Glucosyringic acid?

A5: The provided abstracts primarily focus on isolating Glucosyringic acid from natural sources. While synthetic methods might exist, further research is needed to explore this aspect.

Q6: What analytical techniques are commonly employed to identify and quantify Glucosyringic acid?

A6: Researchers commonly utilize a combination of techniques to characterize and quantify Glucosyringic acid:

- Chromatography: Various chromatographic methods, including column chromatography (silica gel, ODS, Sephadex LH-20) [, , , , , , , ] and HPLC [, , , , , ], are used for isolation and purification.

- Spectroscopy: Structural elucidation relies heavily on spectroscopic data, primarily NMR (1H NMR, 13C NMR, 2D NMR) [, , , , , , , , , , , ] and MS (MS, HR-ESI-MS) [, , , , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.